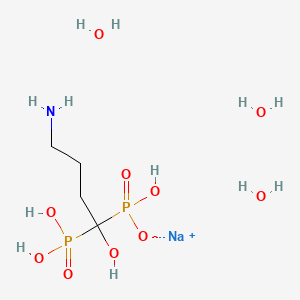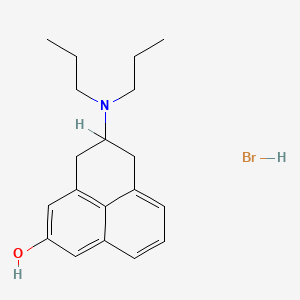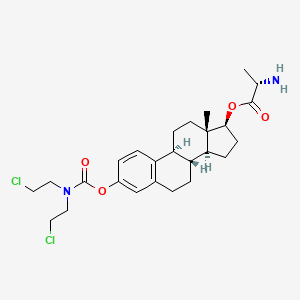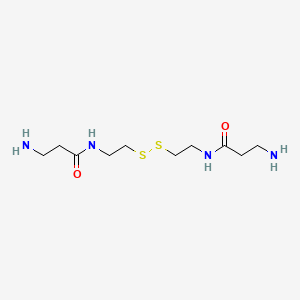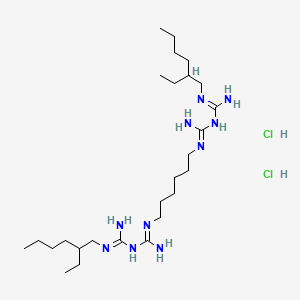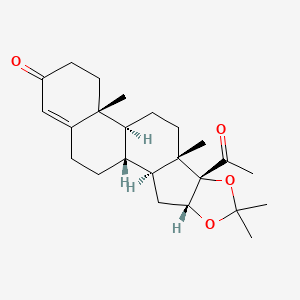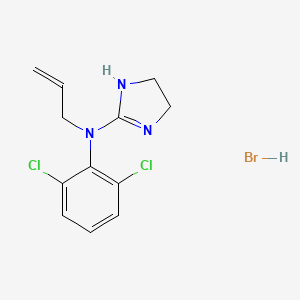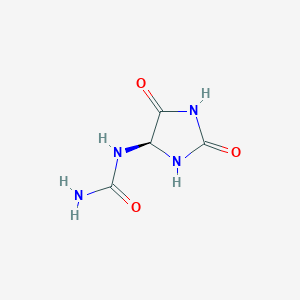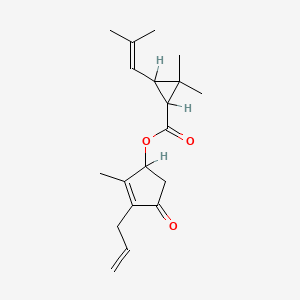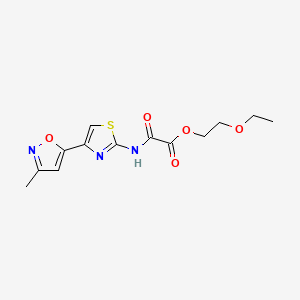
Asobamast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asobamast: is a chemical compound with the molecular formula C13H15N3O5S and a molecular weight of 325.34 g/mol . It is known for its potent antiallergic and anti-asthmatic properties . This compound is an orally active agent that inhibits immunoglobulin E (IgE) mediated passive pulmonary allergic responses in rats and inhibits antigen-induced mediator release from sensitized guinea pig lung fragments .
Scientific Research Applications
Asobamast has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly in allergic and asthmatic responses.
Medicine: Investigated for its potential therapeutic applications in treating allergies and asthma.
Industry: Utilized in the development of antiallergic and anti-asthmatic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asobamast involves the reaction of 2-ethoxyethyl oxalyl chloride with 4-(3-methyl-5-isoxazolyl)-2-thiazolylamine . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Asobamast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives .
Mechanism of Action
Asobamast exerts its effects by inhibiting IgE-mediated passive pulmonary allergic responses. It blocks the release of mediators from sensitized lung fragments, thereby reducing allergic reactions . The molecular targets include IgE receptors and pathways involved in mediator release .
Comparison with Similar Compounds
Similar Compounds:
Ketotifen: Another antiallergic agent with similar properties.
Cromolyn Sodium: Used to prevent allergic reactions and asthma.
Montelukast: A leukotriene receptor antagonist used in asthma management.
Uniqueness: Asobamast is unique due to its potent oral activity and specific inhibition of IgE-mediated responses, making it a valuable compound in allergy and asthma research .
properties
CAS RN |
104777-03-9 |
|---|---|
Molecular Formula |
C13H15N3O5S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
2-ethoxyethyl 2-[[4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H15N3O5S/c1-3-19-4-5-20-12(18)11(17)15-13-14-9(7-22-13)10-6-8(2)16-21-10/h6-7H,3-5H2,1-2H3,(H,14,15,17) |
InChI Key |
IKYTUOHXXXPNOG-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C |
Canonical SMILES |
CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-EMITO 2-ethoxyethyl N-(4-(3-methyl-5-isoxazolyl)-2-thiazolyl)oxamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



